![molecular formula C9H4F2OS B1406402 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde CAS No. 1400702-21-7](/img/structure/B1406402.png)

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde

Vue d'ensemble

Description

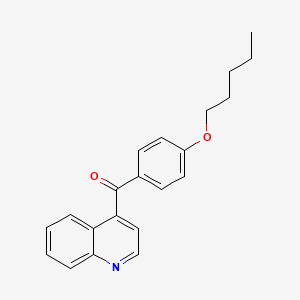

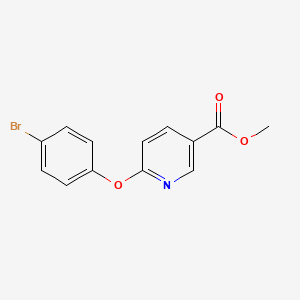

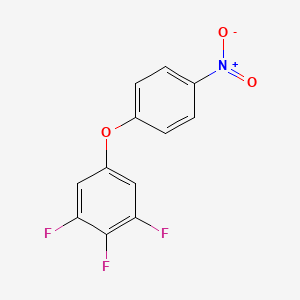

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H4F2OS . It is a derivative of benzo[b]thiophene-2-carboxaldehyde, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde consists of a thiophene ring (a five-membered ring with one sulfur atom) with two fluorine atoms and a carbaldehyde group attached .Applications De Recherche Scientifique

Liquid Crystalline Semiconducting Molecules

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde derivatives have been utilized in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules are intrinsically thermotropic liquid crystalline and exhibit good solubility in common organic solvents. They have shown promise in organic thin film transistors (OTFTs), displaying significant improvements in device performance upon annealing, which brings out their liquid crystalline properties. Such materials have potential applications in flexible and wearable electronics due to their high charge carrier mobilities and liquid crystalline nature (Jung et al., 2010).

Facile Synthesis of Benzo[b]Thiophene Derivatives

Research has demonstrated a convenient methodology for synthesizing various 5-substituted benzo[b]thiophene derivatives, starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This synthetic pathway has facilitated the production of compounds with potential applications in medicinal chemistry and material science. The versatility of this synthesis approach enables the exploration of benzo[b]thiophene derivatives in diverse scientific fields (Datta & De, 1989).

Organic Semiconductor Applications

Soluble poly(arylenevinylene)s incorporating various heterocyclic arylene units, including benzo[c]thiophene derivatives, have been synthesized and characterized. These polymers exhibit unique properties such as distinct UV-vis absorption spectra and potential applications in optoelectronic devices due to their optical third-harmonic generation (THG) measurements. Such materials are of interest for the development of novel organic semiconductors with tunable electronic properties (Saito et al., 1995).

Corrosion Inhibition for Aluminum Alloys

Thiophene derivatives, including those related to 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde, have been studied for their potential as corrosion inhibitors for AA2024-T3 aluminum alloy in hydrochloric acid medium. These compounds exhibit excellent inhibition efficiency, providing a protective barrier on the aluminum surface, which is crucial for extending the lifespan of aluminum components in corrosive environments. This application is particularly relevant in industries where aluminum alloys are used in structural applications exposed to aggressive conditions (Arrousse et al., 2022).

Propriétés

IUPAC Name |

5,7-difluoro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQNHSWDZIBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)